2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoxaline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood, but it has been proposed that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various types of experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research involving 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, it may be worthwhile to investigate its potential as a drug delivery system, as its chemical structure allows for modification and conjugation with other molecules.
Scientific Research Applications
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been found to exhibit various pharmacological properties, making it a potential candidate for the development of new drugs. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
properties
IUPAC Name |
(2-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-6-2-1-5-12(13)11-24-17(22)10-9-16-18(23)21-15-8-4-3-7-14(15)20-16/h1-8H,9-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTRZFNVJZDKDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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